molecular formula C13H12ClNO B12968770 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde

2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde

Cat. No.: B12968770
M. Wt: 233.69 g/mol
InChI Key: HHHBJMQOZHAXFV-UHFFFAOYSA-N
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Description

2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-4,5,7-trimethylquinoline-3-carbaldehyde

InChI

InChI=1S/C13H12ClNO/c1-7-4-8(2)12-9(3)10(6-16)13(14)15-11(12)5-7/h4-6H,1-3H3

InChI Key

HHHBJMQOZHAXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the formyl group at the 3-position of the quinoline ring. The reaction conditions usually involve heating the reactants under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively straightforward procedure. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is not fully understood. its biological activity is thought to involve interactions with cellular enzymes and receptors. The chloro and methyl groups on the quinoline ring may enhance its binding affinity to specific molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloro-2,5,7-trimethylquinoline
  • 2-Chloro-4,5,7-trimethylquinoline

Uniqueness

2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is unique due to the presence of both chloro and multiple methyl groups on the quinoline ring.

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